

A Comparative Spectroscopic Investigation of Substituted Benzohydrazides: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-nitrobenzohydrazide
CAS No.: 374671-07-5
Cat. No.: B1522329

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This guide provides a comprehensive comparative analysis of the spectral data of substituted benzohydrazides, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] By understanding the influence of various substituents on the spectral characteristics of the benzohydrazide core, researchers can effectively elucidate the structure and purity of newly synthesized analogues. This document offers an in-depth exploration of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to these molecules, supported by experimental data and detailed protocols.

Introduction to Benzohydrazides and Their Spectroscopic Characterization

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). The versatility of this scaffold allows for a wide range of chemical modifications, particularly substitutions on the phenyl ring, leading to a diverse library of derivatives with varied electronic and steric properties. Spectroscopic

techniques are indispensable tools for the structural confirmation of these compounds. This guide will delve into the nuances of FT-IR, NMR, and UV-Vis spectroscopy, providing a comparative framework for researchers working with substituted benzohydrazides.

Synthesis of Substituted Benzohydrazides: A General Protocol

The synthesis of substituted benzohydrazides is typically a straightforward process involving the reaction of a corresponding ester or acid chloride with hydrazine hydrate.^[2] The resulting benzohydrazide can be further reacted with aldehydes or ketones to form Schiff bases.^[3]

Experimental Protocol: Synthesis of a Substituted Benzohydrazide

This protocol outlines the general synthesis of a substituted benzohydrazide from its corresponding methyl ester.

Materials:

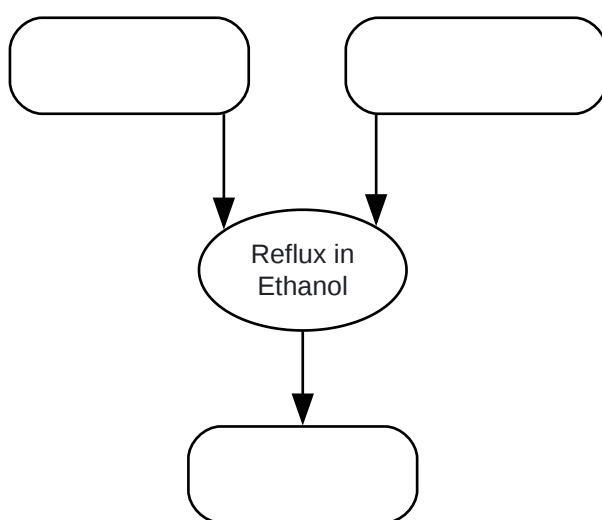
- Substituted methyl benzoate derivative (1 equivalent)
- Hydrazine hydrate (5 equivalents)
- Ethanol (as solvent)
- Reflux apparatus
- Beaker, filter funnel, and filter paper
- Petroleum ether (for washing)

Procedure:

- A mixture of the substituted methyl benzoate and hydrazine hydrate is prepared in absolute ethanol.

- The reaction mixture is refluxed for several hours (typically 4-10 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature.
- The resulting precipitate is filtered, washed with cold ethanol and petroleum ether, and then dried to yield the substituted benzohydrazide.[4]

Diagram of the General Synthesis of Substituted Benzohydrazides



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Caption: General reaction scheme for the synthesis of substituted benzohydrazides.

Comparative FT-IR Spectral Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In substituted benzohydrazides, the characteristic vibrational frequencies of the N-H, C=O, and C=N (in the case of Schiff bases) bonds are of particular interest. The position of these bands can be influenced by the electronic nature of the substituents on the aromatic ring.

Key Vibrational Frequencies

- N-H Stretching: The N-H stretching vibrations of the hydrazide group typically appear in the range of 3200-3450 cm^{-1} . [3][5] The presence of multiple bands in this region can be attributed to the symmetric and asymmetric stretching of the -NH₂ group.

- **C=O Stretching:** The carbonyl (amide I) stretching vibration is a strong, characteristic band observed between 1630-1680 cm^{-1} .^{[3][5]} Electron-withdrawing groups attached to the phenyl ring tend to shift this band to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers.
- **C=N Stretching:** For benzohydrazide Schiff bases, the imine (C=N) stretching vibration is observed in the region of 1575-1620 cm^{-1} .^[3]

Comparative FT-IR Data of Substituted Benzohydrazides

Substituent	N-H Stretch (cm^{-1})	C=O Stretch (cm^{-1})	Reference
Unsubstituted	~3300, ~3200	~1660	[6]
4-Chloro (EWG)	3434	1595	[3]
4-Methoxy (EDG)	3432-3227	1637-1600	[7]
4-Nitro (EWG)	Not specified	Not specified	
4-Methyl (EDG)	Not specified	Not specified	

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group

Interpretation: The data illustrates that an electron-withdrawing group like chlorine can lead to a slight increase in the C=O stretching frequency compared to an electron-donating group like methoxy. This is because the electron-withdrawing group increases the double bond character of the C=O bond through resonance, requiring more energy to stretch.

Comparative NMR Spectral Analysis

^1H and ^{13}C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The chemical shifts of the protons and carbons in substituted benzohydrazides are sensitive to the electronic effects of the substituents on the aromatic ring.

^1H NMR Spectroscopy

- **-NH and -NH₂ Protons:** The protons of the hydrazide group (-CONHNH₂) are typically observed as broad singlets in the downfield region of the spectrum. The -NH proton adjacent

to the carbonyl group is often found between δ 11.7 and 11.9 ppm, while the -NH_2 protons appear at a slightly lower chemical shift.[7]

- **Aromatic Protons:** The chemical shifts of the aromatic protons are influenced by the nature and position of the substituent. Electron-donating groups will shield the aromatic protons, causing them to appear at a lower chemical shift (upfield), while electron-withdrawing groups will deshield them, resulting in a downfield shift.
- **Azomethine Proton (-N=CH-):** In Schiff base derivatives, the proton of the azomethine group gives a characteristic singlet in the range of δ 8.3-8.8 ppm.[3][7]

^{13}C NMR Spectroscopy

- **Carbonyl Carbon (C=O):** The carbonyl carbon is typically observed in the downfield region of the ^{13}C NMR spectrum, generally between δ 161 and 170 ppm.[3][8][9]
- **Aromatic Carbons:** The chemical shifts of the aromatic carbons are also affected by the substituents. The carbon atom directly attached to an electron-withdrawing group will be deshielded (higher ppm), while the carbon attached to an electron-donating group will be shielded (lower ppm).
- **Azomethine Carbon (-N=CH-):** The carbon of the azomethine group in Schiff bases appears in the range of δ 142-148 ppm.[7]

Comparative ^1H and ^{13}C NMR Data of Substituted Benzohydrazides

Compound	Key ¹ H Chemical Shifts (δ, ppm)	Key ¹³ C Chemical Shifts (δ, ppm)	Reference
(E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide	11.8 (s, 1H, NH), 8.3 (s, 1H, CH=N), 7.0-7.9 (m, Ar-H), 3.8 (d, 6H, OCH ₃)	161 (C=O), 148 (CH=N), 121-150 (Ar-C), 55.3-55.5 (OCH ₃)	[3]
(E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide	11.7-11.9 (s, 1H, NH), 8.4-8.8 (s, 1H, CH=N), 6.5-7.9 (m, Ar-H), 3.6-3.8 (s, OCH ₃)	162-163 (C=O), 142-148 (CH=N), 101-150 (Ar-C), 55-60 (OCH ₃)	[7]

Interpretation: The chemical shifts of the aromatic protons and carbons are clearly influenced by the substituents. For instance, the presence of multiple electron-donating methoxy groups in the second compound would be expected to shift the aromatic signals upfield compared to a compound with only electron-withdrawing chloro substituents.

Comparative UV-Vis Spectral Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_{max}) of substituted benzohydrazides are influenced by the extent of conjugation and the electronic nature of the substituents.

- $\pi \rightarrow \pi^*$ Transitions: Benzohydrazides typically exhibit strong absorption bands in the UV region corresponding to $\pi \rightarrow \pi^*$ transitions within the aromatic ring and the C=O group.
- $n \rightarrow \pi^*$ Transitions: Weaker absorption bands corresponding to $n \rightarrow \pi^*$ transitions of the non-bonding electrons on the oxygen and nitrogen atoms may also be observed.

The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. Electron-donating groups generally cause a red shift, while electron-withdrawing groups can cause either a red or blue shift depending on the nature of the electronic transition.[10][11]

Comparative UV-Vis Data of Substituted Benzohydrazides

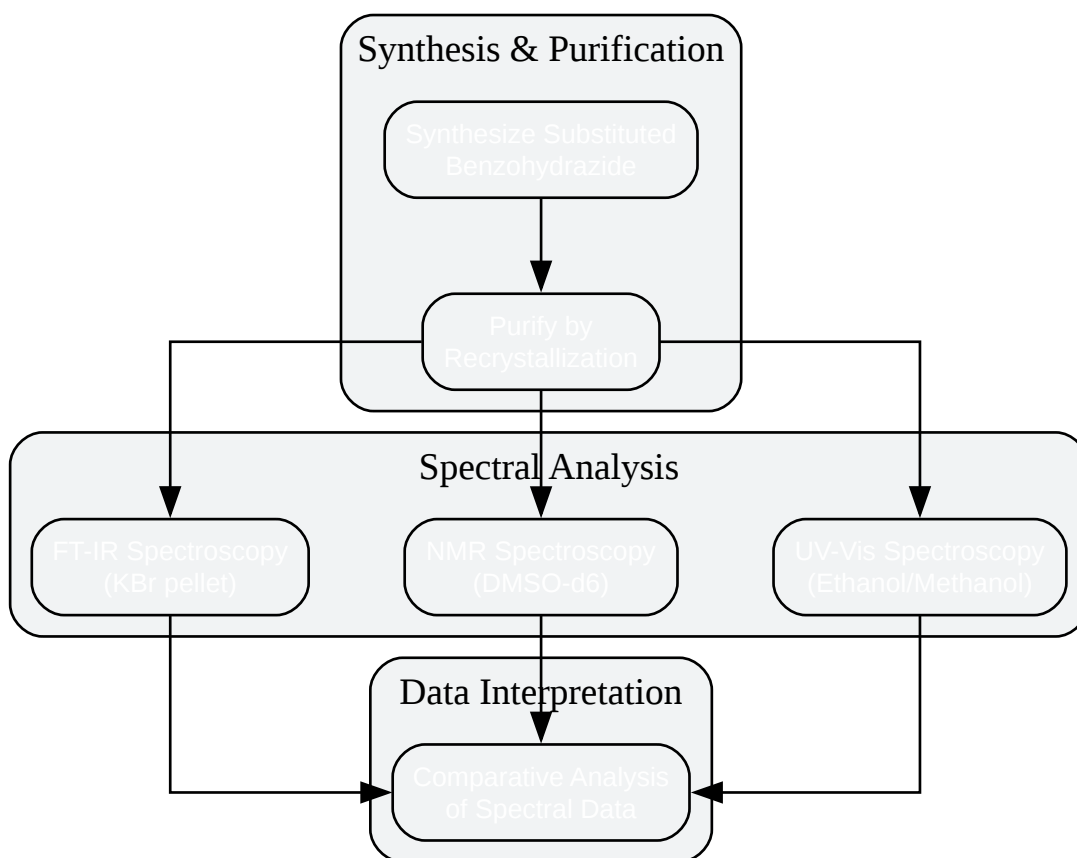
Substituent	λ_{max} (nm)	Solvent	Reference
Unsubstituted	285.2	Not specified	[12]
L-tyrosine (related structure)	275, 224, 193	Not specified	

Interpretation: The λ_{max} is dependent on the specific chromophores present in the molecule. Substituents that extend the conjugated system or introduce auxochromes (like -OH or -OCH₃) will generally lead to a bathochromic shift.

Experimental Workflow for Spectral Analysis

To ensure the acquisition of high-quality and reproducible spectral data, a standardized workflow is essential.

Diagram of the Experimental Workflow



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